

Molecular weight of Methyl 5-(1H-indazol-1-yl)-3oxopentanoate

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Compound of Interest

Methyl 5-(1H-indazol-1-yl)-3oxopentanoate

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Technical Guide: Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate is a heterocyclic compound featuring an indazole core linked to a methyl oxopentanoate chain. The indazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3][4][5] This technical guide provides a summary of the known properties of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate, a proposed synthetic route, and an overview of the biological significance of the indazole class of molecules.

Compound Data

A summary of the key quantitative data for **Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate** is presented below.



Property	Value
Molecular Weight	246.26 g/mol
Molecular Formula	C13H14N2O3
CAS Number	1229627-06-8

Proposed Experimental Protocol: Synthesis of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate

While a specific, peer-reviewed synthesis for **Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate** is not extensively documented in the literature, a plausible route can be proposed based on established methods for the N-alkylation of indazoles.[6][7][8][9] The thermodynamically more stable 1H-indazole tautomer is the predominant form, and its alkylation often leads to a mixture of N1 and N2 substituted products, with conditions tunable to favor the desired N1 isomer.[1][8]

The proposed synthesis involves a two-step process: first, the preparation of a suitable electrophile, Methyl 5-chloro-3-oxopentanoate, followed by the N-alkylation of 1H-indazole.

Step 1: Synthesis of Methyl 5-chloro-3-oxopentanoate (Intermediate)

This procedure is adapted from general methods for the chlorination of β -keto esters.

- Materials:
 - Methyl 3-oxopentanoate
 - Sulfuryl chloride (SO₂Cl₂)
 - Toluene (anhydrous)
- Procedure:
 - A solution of Methyl 3-oxopentanoate (1.0 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g.,



nitrogen or argon).

- The solution is cooled to 0-5 °C using an ice bath.
- Sulfuryl chloride (1.0 equivalent) is added dropwise to the cooled solution while maintaining the temperature below 10 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
- The solvent and any volatile byproducts are removed under reduced pressure to yield crude Methyl 5-chloro-3-oxopentanoate, which can be used in the next step, potentially after purification by vacuum distillation.

Step 2: N-Alkylation of 1H-Indazole

This procedure is based on general protocols for the regioselective N-alkylation of indazoles.

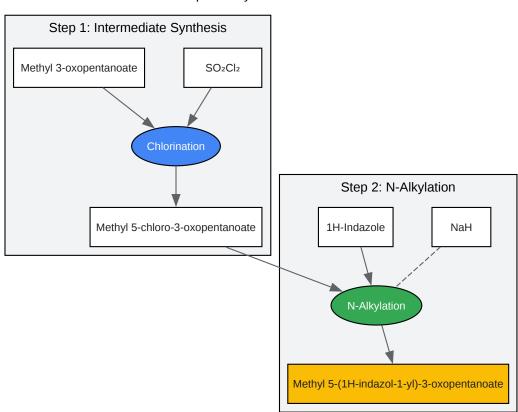
- Materials:
 - 1H-Indazole
 - Methyl 5-chloro-3-oxopentanoate (from Step 1)
 - Sodium hydride (NaH, 60% dispersion in mineral oil)
 - Anhydrous Tetrahydrofuran (THF)
 - Saturated aqueous ammonium chloride solution
 - Ethyl acetate
 - Brine
- Procedure:
 - To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere, a solution of 1H-indazole (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.



- The mixture is stirred at room temperature for 30 minutes to allow for the formation of the indazole anion.
- A solution of Methyl 5-chloro-3-oxopentanoate (1.1 equivalents) in anhydrous THF is then added dropwise to the reaction mixture.
- The reaction is heated to 50 °C and stirred for several hours, with the progress monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution.
- The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford
 Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate.

Logical Workflow of Proposed Synthesis





Proposed Synthetic Workflow

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Caption: Proposed two-step synthesis of the target compound.

Biological Activity Context

As of the latest literature review, there is no specific published data on the biological activity or signaling pathway involvement of **Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate**. However, the indazole moiety is a well-established "privileged scaffold" in drug discovery.[1] Derivatives of



indazole have been investigated and developed for a wide range of therapeutic applications, including:

- Oncology: As inhibitors of various kinases.
- Anti-inflammatory: Through various mechanisms.
- Antimicrobial: Showing activity against bacteria and fungi.[1]
- Neurological Disorders: Acting on various central nervous system targets.

Therefore, while the specific biological role of **Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate** remains to be elucidated, its structural components suggest it may be a candidate for biological screening in various disease models. Further research is required to determine its specific activities and potential therapeutic applications.

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